![molecular formula C12H12N2O3 B2797716 Ethyl 2-acetyl-2H-indazole-5-carboxylate CAS No. 2089300-87-6](/img/structure/B2797716.png)
Ethyl 2-acetyl-2H-indazole-5-carboxylate
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Overview
Description
Ethyl 2-acetyl-2H-indazole-5-carboxylate is a heterocyclic aromatic organic compound . Its IUPAC name is ethyl 2-acetyl-2H-indazole-5-carboxylate . The CAS Number is 2089300-87-6 . It has a molecular weight of 232.24 .
Synthesis Analysis
The synthesis of 2H-indazoles, including Ethyl 2-acetyl-2H-indazole-5-carboxylate, has been a topic of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI Code for Ethyl 2-acetyl-2H-indazole-5-carboxylate is 1S/C12H12N2O3/c1-3-17-12(16)9-4-5-11-10(6-9)7-14(13-11)8(2)15/h4-7H,3H2,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
Ethyl 2-acetyl-2H-indazole-5-carboxylate is a solid at ambient temperature . Its molecular weight is 232.24 .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . Ethyl 2-acetyl-2H-indazole-5-carboxylate can be used in the synthesis of these derivatives .
Treatment of Various Disorders
The application of indole derivatives, which can be synthesized from Ethyl 2-acetyl-2H-indazole-5-carboxylate, for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Antiviral Activity
Indole derivatives possess antiviral activity . For instance, certain 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . This makes Ethyl 2-acetyl-2H-indazole-5-carboxylate valuable in the synthesis of anti-inflammatory drugs .
Anticancer Activity
Indole derivatives have been found to possess anticancer properties . Therefore, Ethyl 2-acetyl-2H-indazole-5-carboxylate could be used in the synthesis of potential anticancer drugs .
Antioxidant Activity
Indole derivatives are known to have antioxidant activities . This suggests that Ethyl 2-acetyl-2H-indazole-5-carboxylate could be used in the production of antioxidants .
Safety and Hazards
The compound is associated with several hazard statements: H302+H312+H332;H315;H319;H335 . Precautionary statements include P271;P261;P280 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
ethyl 2-acetylindazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(16)9-4-5-11-10(6-9)7-14(13-11)8(2)15/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAJGUUQNOOYIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CN(N=C2C=C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-acetyl-2H-indazole-5-carboxylate |
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